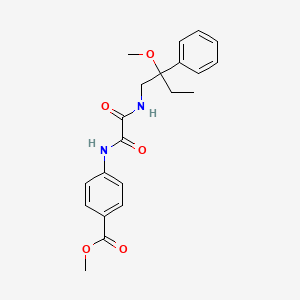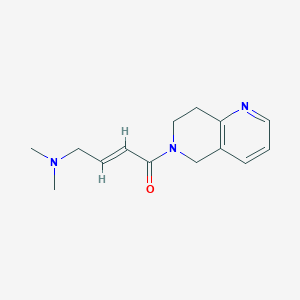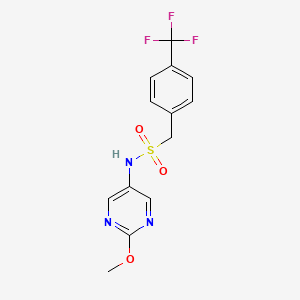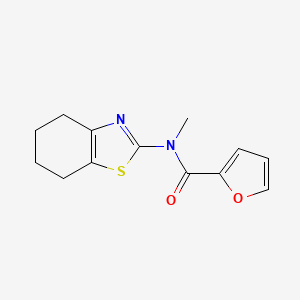
Methyl 4-(2-((2-methoxy-2-phenylbutyl)amino)-2-oxoacetamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(2-((2-methoxy-2-phenylbutyl)amino)-2-oxoacetamido)benzoate, also known as MPAOB, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPAOB belongs to the class of amide derivatives and is known for its anti-inflammatory and anti-tumor properties.
Applications De Recherche Scientifique
Chemical Synthesis and Heterocyclic Compound Formation
One area of application for this compound involves chemical synthesis processes aimed at forming heterocyclic compounds. In a study by Ukrainets et al. (2014), Methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate was used in cyclization reactions with bases, leading to the exclusive formation of 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid, irrespective of the base strength used. This reaction underscores the compound's utility in synthesizing complex heterocyclic structures, which are pivotal in medicinal chemistry and material science (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).
Photopolymerization Studies
In the realm of polymer science, the compound has found applications in nitroxide-mediated photopolymerization processes. Guillaneuf et al. (2010) introduced a novel alkoxyamine bearing a chromophore group linked to the aminoxyl function, derived from a similar molecular backbone. This compound acted as a photoiniferter, decomposing under UV irradiation to generate alkyl and nitroxide radicals. The study highlighted significant photophysical and photochemical property changes, suggesting potential applications in designing light-responsive polymer systems (Guillaneuf, Bertin, Gigmes, Versace, Lalevée, & Fouassier, 2010).
Iron-Catalyzed Benzylation
Research by Kischel et al. (2007) demonstrated the compound's relevance in iron-catalyzed benzylation reactions. They explored how various CH-acidic 1,3-dicarbonyl compounds, including methyl 3-acetamidobut-2-enoate, could react with benzylic alcohols to yield 2-benzylated products efficiently. The study highlighted the utility of inexpensive iron chloride hexahydrate as a catalyst in these reactions, opening avenues for cost-effective synthetic methodologies in organic chemistry (Kischel, Mertins, Michalik, Zapf, & Beller, 2007).
Liquid Crystalline Behaviors
Al-Obaidy et al. (2021) investigated the synthesis and liquid crystalline behaviors of double Schiff bases containing the ester linkage as a central core, derived from structures similar to Methyl 4-(2-((2-methoxy-2-phenylbutyl)amino)-2-oxoacetamido)benzoate. Their study provided insights into how different substituents and alkoxy chain lengths affect the mesophases' stability and transition temperatures, contributing valuable knowledge to the field of liquid crystal technology (Al-Obaidy, Tomi, & Abdulqader, 2021).
Propriétés
IUPAC Name |
methyl 4-[[2-[(2-methoxy-2-phenylbutyl)amino]-2-oxoacetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5/c1-4-21(28-3,16-8-6-5-7-9-16)14-22-18(24)19(25)23-17-12-10-15(11-13-17)20(26)27-2/h5-13H,4,14H2,1-3H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MANYSQGQGLCZCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC(=O)C(=O)NC1=CC=C(C=C1)C(=O)OC)(C2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2-((2-methoxy-2-phenylbutyl)amino)-2-oxoacetamido)benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({1-methyl-4-[(4-methylphenyl)amino]-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol](/img/structure/B2961103.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,3-dimethylbutanamide](/img/structure/B2961104.png)

![8-(furan-2-ylmethyl)-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2961106.png)


![(E)-2-(2-(3-phenoxybenzylidene)hydrazinyl)-1H-benzo[d]imidazole](/img/structure/B2961110.png)
![N-cyclopentyl-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2961112.png)
![6-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2961113.png)
![8-(4-chlorobenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2961114.png)


![(1R,5S)-3-[(tert-butoxy)carbonyl]-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2961120.png)
![Ethyl 5-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate](/img/structure/B2961121.png)